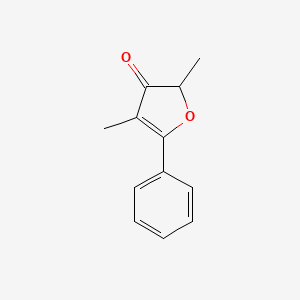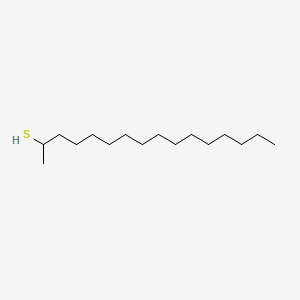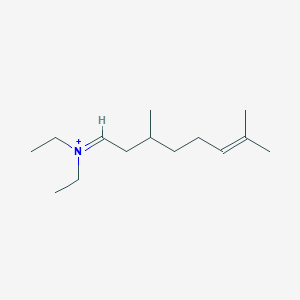
2-hydroxypropanoate;zirconium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxypropanoate;zirconium(3+) is a coordination compound formed by the interaction of zirconium ions with 2-hydroxypropanoic acid. Zirconium is a transition metal known for its high resistance to corrosion and its ability to form stable complexes with various ligands. 2-hydroxypropanoic acid, also known as lactic acid, is an organic acid commonly found in various biological systems. The combination of these two components results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-hydroxypropanoate;zirconium(3+) typically involves the reaction of zirconium salts, such as zirconium oxychloride or zirconium acetate, with 2-hydroxypropanoic acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
ZrOCl2+3C3H6O3→Zr(C3H5O3)3+2HCl
Industrial Production Methods
In industrial settings, the production of 2-hydroxypropanoate;zirconium(3+) involves the use of large-scale reactors where zirconium salts and 2-hydroxypropanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pH to optimize the yield of the desired product. The resulting solution is then subjected to purification processes, such as filtration and crystallization, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxypropanoate;zirconium(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Under reducing conditions, the zirconium ion can be reduced to lower oxidation states.
Substitution: The 2-hydroxypropanoate ligand can be substituted with other ligands, such as acetate or chloride, to form different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂) and carbon dioxide (CO₂).
Reduction: Reduced zirconium species and lactic acid.
Substitution: Various zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
2-hydroxypropanoate;zirconium(3+) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, such as ceramics and coatings, due to its stability and resistance to corrosion.
Wirkmechanismus
The mechanism of action of 2-hydroxypropanoate;zirconium(3+) involves the coordination of zirconium ions with the carboxylate and hydroxyl groups of 2-hydroxypropanoic acid. This coordination stabilizes the zirconium ion and enhances its reactivity. The compound can interact with various molecular targets, including enzymes and proteins, through coordination bonds, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-hydroxypropanoic acid (lactic acid): A simple organic acid with similar chemical properties but without the coordination with zirconium.
Zirconium acetate: Another zirconium complex with acetate ligands instead of 2-hydroxypropanoate.
Zirconium oxychloride: A common zirconium salt used in various industrial applications.
Uniqueness
2-hydroxypropanoate;zirconium(3+) is unique due to its combination of zirconium’s stability and resistance to corrosion with the biological relevance of 2-hydroxypropanoic acid
Eigenschaften
CAS-Nummer |
63919-14-2 |
|---|---|
Molekularformel |
C9H15O9Zr |
Molekulargewicht |
358.43 g/mol |
IUPAC-Name |
2-hydroxypropanoate;zirconium(3+) |
InChI |
InChI=1S/3C3H6O3.Zr/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
RVAOABFCVMSQPB-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)



![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-[2-(Piperidin-1-yl)ethyl]pyrimidin-2(1H)-one](/img/structure/B14484889.png)



![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)

